molecular formula C22H25N3O3 B2929734 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea CAS No. 1351615-38-7

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2929734
CAS No.: 1351615-38-7
M. Wt: 379.46
InChI Key: XVTHRJALWUPPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea is a synthetic small molecule characterized by a 3,4-dihydroisoquinoline core linked via a but-2-yn-1-yl spacer to a urea functional group substituted with a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-27-19-9-10-20(21(15-19)28-2)24-22(26)23-12-5-6-13-25-14-11-17-7-3-4-8-18(17)16-25/h3-4,7-10,15H,11-14,16H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTHRJALWUPPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps:

  • Formation of the Dihydroisoquinoline Core:

    • Starting from a suitable aromatic precursor, the dihydroisoquinoline core can be synthesized through Pictet-Spengler cyclization.
    • Reaction conditions often include acidic catalysts and moderate temperatures to facilitate ring closure.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Serves as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential therapeutic agent due to its structural similarity to known pharmacophores.
  • Explored for its activity against specific biological targets.

Industry:

  • May be used in the development of new materials with specific properties.
  • Potential applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydroisoquinoline Moieties

The following table highlights key structural and synthetic differences between the target compound and similar dihydroisoquinoline derivatives:

Compound Name / ID Key Substituents/Linkers Molecular Weight Synthesis Yield Purity (HPLC) Key Applications/Findings Reference
Target Compound But-2-yn-1-yl linker, 2,4-dimethoxyphenyl urea Not reported Not reported Not reported Hypothesized kinase/P-gp modulation
Sodium (3R)-4-((1-(1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutyl)-1H-tetrazol-5-yl)-3,3-dimethylbutyl)(benzyl)amino)-3-hydroxybutanoate Tetrazole, benzylamino, 4-oxobutyl linker Not reported Not reported Not reported Synthetic intermediate
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide Hydroxypropyl linker, tetrahydro-pyranyl benzamide Not reported 48.9% Not reported Not specified
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea Difluorophenyl urea, triazine-morpholino core 498.4 27% 97.5% Kinase inhibition candidate
N-(2-([(4-(2-[3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl)phenyl)amino]carbonyl)-4,5-dimethoxyphenyl)-3-quinolinecarboxamide (XR9576) Quinolinecarboxamide, ethyl linker Not reported Not reported Not reported P-glycoprotein inhibitor
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2-ethoxyphenyl)urea Dimethylaminophenyl, ethoxyphenyl urea 458.6 Not reported Not reported Not specified

Functional and Pharmacokinetic Insights

Linker Flexibility vs. Rigid linkers may reduce entropic penalties during target engagement .

Substituent Effects on Solubility and Bioavailability: The 2,4-dimethoxyphenyl group on the urea moiety likely improves water solubility compared to lipophilic substituents like 2,4-difluorophenyl in or 2-ethoxyphenyl in .

However, yields for related dihydroisoquinoline derivatives vary widely (27–94%), suggesting that the alkyne linker or urea formation step may pose challenges in scalability .

Biological Activity Trends :

  • Compounds with urea groups (e.g., ) are frequently associated with kinase or receptor antagonism due to their hydrogen-bonding capacity. In contrast, carboxamide analogs like XR9576 exhibit P-glycoprotein inhibition, implying that the target compound’s urea group may shift its mechanism of action.

Key Research Findings from Analogues

  • XR9576 (): Demonstrated efficacy in reversing multidrug resistance via P-glycoprotein inhibition, suggesting that dihydroisoquinoline derivatives with polar substituents (e.g., urea, carboxamide) are viable for overcoming efflux pump-mediated drug resistance .
  • (2,4-Difluorophenyl)urea derivative (): Achieved 97.5% purity with a moderate yield (27%), highlighting the feasibility of urea-functionalized dihydroisoquinolines in high-quality synthetic workflows .
  • Ethoxyphenyl urea analogue (): Lower molecular weight (458.6 vs. ~500 for triazine derivatives) may correlate with improved metabolic stability, though this requires experimental validation .

Biological Activity

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates several pharmacologically relevant moieties, including the 3,4-dihydroisoquinoline and dimethoxyphenyl groups, which are known for their potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_2O_3, and it features a unique structure that includes:

  • Indole and isoquinoline frameworks : These heterocyclic rings are prevalent in numerous natural products and pharmaceuticals, contributing to their biological activity.
  • Alkyne moiety : This functional group allows for participation in click chemistry reactions, facilitating the synthesis of related compounds for biological evaluation.
  • Carboxamide group : Known for its ability to form hydrogen bonds, this group plays a crucial role in ligand-receptor interactions.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antitumor Activity
    • The compound has demonstrated significant antitumor effects by inducing apoptosis in various cancer cell lines. Studies indicate that it may inhibit pathways crucial for cancer cell survival and proliferation.
  • Antiviral Properties
    • It has shown effectiveness against a range of viruses, inhibiting their replication mechanisms. This suggests potential applications in antiviral drug development.
  • Antibacterial Effects
    • The compound exhibits activity against antibiotic-resistant bacterial strains, making it a candidate for addressing the growing concern of antibiotic resistance in clinical settings.

The mechanisms underlying the biological activities of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or viral replication.
  • Induction of Apoptosis : By triggering apoptotic pathways, it effectively reduces tumor growth.
  • Interaction with Cellular Targets : The presence of the alkyne and carboxamide groups facilitates interactions with various cellular targets, enhancing its pharmacological efficacy.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFindings
Demonstrated significant antitumor activity in vitro against multiple cancer cell lines.
Reported antiviral activity against common viral strains; further research needed on mechanism.
Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

Toxicity and Safety

Toxicity studies indicate that 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea is relatively safe at low concentrations. It does not exhibit significant toxicity in cellular models or animal studies, suggesting a favorable safety profile for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic strategies for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis involves three key steps: (i) introducing the 3,4-dihydroisoquinoline moiety via reductive amination or palladium-catalyzed coupling (e.g., Buchwald-Hartwig), (ii) constructing the but-2-yn-1-yl linker using Sonogashira coupling, and (iii) urea formation via amine-isocyanate coupling . To improve yields:

  • Use anhydrous conditions and degassed solvents (e.g., DMF or THF) for alkyne coupling to minimize side reactions.
  • Optimize catalyst systems (e.g., Pd(PPh₃)₄/CuI for Sonogashira) and stoichiometry (1.2:1 alkyne-to-amine ratio).
  • Purify intermediates via silica gel chromatography (hexane/EtOAc gradient) to prevent carryover impurities .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the dihydroisoquinoline aromatic protons (δ 6.8–7.2 ppm), butynyl protons (δ 2.5–3.1 ppm), and urea NH (δ 8.1–8.5 ppm). Compare with reference spectra of similar urea derivatives .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion ([M+H]+) .
  • FT-IR : Validate urea C=O stretching (1640–1680 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solubility Screening : Test dimethyl sulfoxide (DMSO), ethanol, or PEG-400 at 10 mM stock concentrations.
  • Surfactant Use : Add 0.1% Tween-80 or cyclodextrin derivatives to aqueous buffers for hydrophobic moieties (e.g., dimethoxyphenyl group) .
  • Salt Formation : Explore hydrochloride salts of the dihydroisoquinoline nitrogen to enhance aqueous solubility .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during urea coupling, and how can they be mitigated?

Methodological Answer:

  • Side Reactions : Competing isocyanate hydrolysis (to amines) or dimerization can occur. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .
  • Mitigation Strategies :
    • Use excess isocyanate (1.5 eq.) and anhydrous dichloromethane.
    • Add molecular sieves to scavenge water.
    • Employ low temperatures (0–5°C) to suppress hydrolysis .

Q. How does the electronic nature of the 2,4-dimethoxyphenyl group influence stability under physiological conditions?

Methodological Answer:

  • Stability Studies : Conduct stress testing at pH 1–10 (HCl/NaOH buffers, 37°C, 24 hrs) and analyze degradation via HPLC. The electron-donating methoxy groups enhance aromatic stability but may increase susceptibility to oxidative demethylation .
  • Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactors to identify CYP450-mediated O-demethylation pathways .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on urea H-bond donors and dihydroisoquinoline’s planar aromaticity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate charge distribution and frontier molecular orbitals (HOMO-LUMO gap) for reactivity predictions .

Q. How can researchers resolve contradictory data in biological activity assays?

Methodological Answer:

  • Dose-Response Validation : Repeat assays (n ≥ 3) across a 10-point concentration range (1 nM–100 µM) to confirm IC₅₀ values.
  • Off-Target Screening : Use panels like Eurofins’ SelectScreen to rule out non-specific binding .
  • Structural Analog Comparison : Benchmark against urea derivatives with modified linkers (e.g., ethylene vs. butynyl) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.